

An In-depth Technical Guide to the Physical Properties of 2-Chlorotropone

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Compound of Interest

Compound Name: 2-Chlorotropone

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Abstract

This technical guide provides a comprehensive overview of the core physical properties of **2-Chlorotropone** (C₇H₅ClO), a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data including physicochemical constants, solubility, and extensive spectroscopic characteristics. The causality behind experimental observations and detailed, field-proven protocols for their determination are presented to ensure both technical accuracy and practical applicability. All data is supported by authoritative references, providing a self-validating framework for future research and application.

Introduction

2-Chlorotropone, also known as 2-chloro-2,4,6-cycloheptatrien-1-one, is a non-benzenoid aromatic compound belonging to the tropone class. Its unique seven-membered ring structure and the presence of a reactive chlorine atom make it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and natural products. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in a laboratory setting. This guide provides an in-depth analysis of these properties, moving from fundamental constants to detailed spectroscopic signatures.

General and Physicochemical Properties

The foundational physical characteristics of a compound govern its behavior in various experimental conditions. For **2-Chlorotropone**, these properties indicate a stable, crystalline solid at room temperature.

Molecular Structure and Weight

The structural integrity of **2-Chlorotropone** is the basis for its chemical reactivity and physical behavior. A diagrammatic representation clarifies the atomic arrangement and bonding.

Caption: Molecular structure of **2-Chlorotropone** (C₇H₅ClO).

Quantitative Physical Data

A summary of the key physical constants for **2-Chlorotropone** provides a quick reference for experimental planning. These values are critical for purification techniques such as distillation and for predicting the compound's phase behavior.

Property	Value	Source
Molecular Formula	C ₇ H ₅ ClO	
Molecular Weight	140.57 g/mol	
Appearance	White to Amber powder/crystal	
Melting Point	66.0 to 70.0 °C (Range)	
68 °C (Reference)		
Boiling Point	97 °C at 0.05 mmHg	
Solubility	Soluble in Methanol	

Expert Insight: The specified boiling point at reduced pressure (0.05 mmHg) is a crucial piece of data. It indicates that **2-Chlorotropone** is susceptible to decomposition at its atmospheric boiling point, a common characteristic of highly functionalized organic molecules. Therefore, purification by distillation must be performed under high vacuum to preserve the compound's integrity.

Spectroscopic Profile

The spectroscopic profile of a molecule provides a "fingerprint" for its identification and structural elucidation. The following sections detail the expected spectral data for **2-Chlorotropone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. The ^1H and ^{13}C NMR spectra of **2-Chlorotropone** are dictated by the electronic environment of its hydrogen and carbon atoms.

- ^1H NMR Spectroscopy: The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (indicating neighboring protons). For **2-Chlorotropone**, one would expect to see signals in the aromatic region, shifted downfield due to the electron-withdrawing effects of the carbonyl group and the chlorine atom. The asymmetry of the molecule means all five ring protons should be chemically distinct, leading to a complex splitting pattern.
- ^{13}C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the ring. The carbonyl carbon will appear significantly downfield (typically >180 ppm). The carbon atom bonded to the chlorine (C2) will also be shifted downfield due to the halogen's electronegativity. The remaining five sp^2 hybridized carbons will resonate in the typical aromatic region (120-150 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. For **2-Chlorotropone**, the key diagnostic peaks would be:

- C=O Stretch: A strong, sharp absorption band around $1600\text{--}1650\text{ cm}^{-1}$, characteristic of a conjugated ketone. The seven-membered ring structure influences the exact position of this peak.
- C=C Stretch: Absorptions in the $1500\text{--}1600\text{ cm}^{-1}$ region corresponding to the double bonds within the cycloheptatrienone ring.
- C-Cl Stretch: A peak in the fingerprint region, typically between $580\text{--}780\text{ cm}^{-1}$, indicating the presence of the carbon-chlorine bond.^[1]

- C-H Stretch: Peaks just above 3000 cm^{-1} corresponding to the sp^2 C-H bonds of the ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and formula.

- Molecular Ion Peak (M^+): The mass spectrum of **2-Chlorotropone** will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of chlorine. There will be two peaks, one for the molecule containing the ^{35}Cl isotope ($[M]^+$) and another, approximately one-third the intensity, for the molecule containing the ^{37}Cl isotope ($[M+2]^+$).^[2] This 3:1 ratio is a definitive indicator of a single chlorine atom in the molecule.^[2]
- Fragmentation: Common fragmentation pathways would likely involve the loss of CO ($M-28$) or the chlorine atom ($M-35/37$), leading to characteristic fragment ions.

UV-Visible Spectroscopy

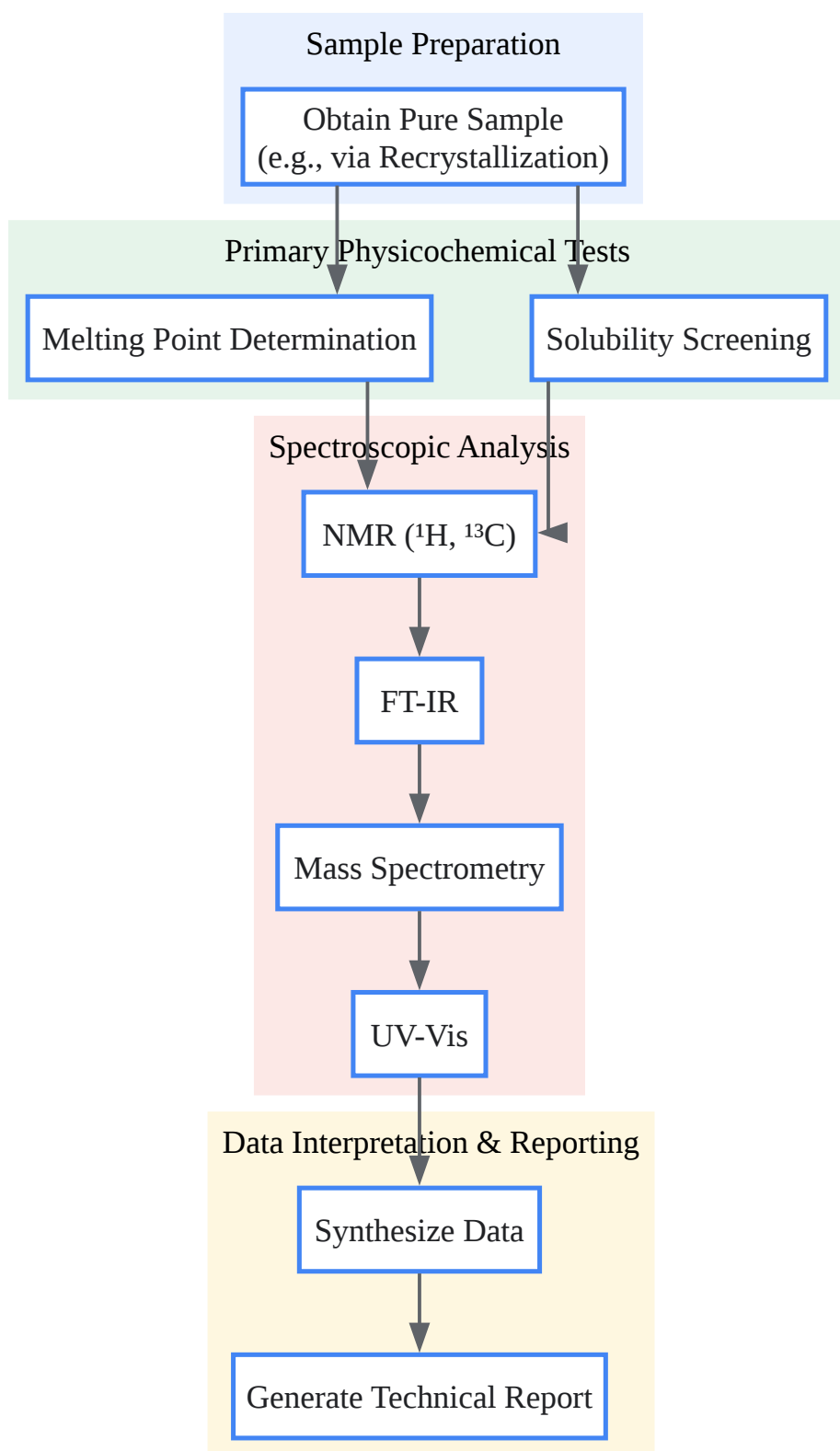
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems.^[3] As a conjugated system, **2-Chlorotropone** is expected to absorb UV light. The spectrum would likely show $\pi \rightarrow \pi^*$ transitions. The exact wavelength of maximum absorbance (λ_{max}) would be sensitive to the solvent used.^[4]

Experimental Protocols

To ensure scientific rigor, the methods for determining these physical properties must be robust and reproducible. The following protocols are standard in the field of organic chemistry.^{[5][6]}

Workflow for Physicochemical Characterization

The logical flow from sample preparation to full characterization is a critical aspect of laboratory science. This workflow ensures that data is collected efficiently and accurately.



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Caption: Standard workflow for the physical characterization of an organic solid.

Protocol: Melting Point Determination

Causality: The melting point is a sensitive indicator of purity.^[7] Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. This protocol uses a digital melting point apparatus for precise temperature control and observation.

Methodology:

- **Sample Preparation:** Finely crush a small amount of dry **2-Chlorotropone** powder. Tightly pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.^[7]
- **Apparatus Setup:** Place the capillary tube into the heating block of a Mel-Temp apparatus or similar device.
- **Rapid Heating (Scouting):** Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range.
- **Accurate Measurement:** Prepare a new sample. Heat rapidly to about 15-20 °C below the approximate melting point found in the previous step.
- **Slow Heating:** Decrease the heating rate to 1-2 °C/min.^[7]
- **Observation and Recording:** Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
- **Validation:** For a self-validating system, calibrate the thermometer or apparatus using a standard with a known melting point (e.g., benzoic acid) before the measurement.

Protocol: Solubility Test

Causality: The principle of "like dissolves like" governs solubility.^[5] This qualitative test determines the polarity of **2-Chlorotropone** by observing its miscibility in a range of solvents with varying polarities.

Methodology:

- **Solvent Selection:** Prepare a set of small, labeled test tubes containing approximately 1 mL of various solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane).
- **Sample Addition:** Add a small amount (approx. 10-20 mg) of **2-Chlorotropone** to each test tube.
- **Observation:** Agitate each tube gently (e.g., by flicking or using a vortex mixer).
- **Categorization:** Observe whether the solid dissolves completely (soluble), partially (partially soluble), or not at all (insoluble). Record the results in a table. For immiscible liquid layers, note whether the organic layer is on top or bottom to infer relative density.[8]

Conclusion

The physical properties of **2-Chlorotropone** define it as a crystalline solid with a melting point of 68 °C and solubility in polar organic solvents like methanol. Its identity and purity can be unequivocally confirmed through a combination of spectroscopic techniques. The characteristic isotopic pattern in its mass spectrum is a definitive marker for the presence of a single chlorine atom, while NMR and IR spectroscopy provide a detailed map of its molecular structure and functional groups. The protocols and data presented in this guide offer a robust framework for researchers utilizing **2-Chlorotropone**, ensuring safe handling, accurate characterization, and successful application in synthetic endeavors.

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References

- 1. C₃H₇Cl CH₃CHClCH₃ infrared spectrum of 2-chloropropane prominent wavenumbers cm⁻¹ detecting ? functional groups present finger print for identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. C₃H₇Cl CH₃CHClCH₃ mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. utsc.utoronto.ca [utsc.utoronto.ca]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. scribd.com [scribd.com]
- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 8. amherst.edu [amherst.edu]
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